molecular formula C20H15ClFN5O2S B2777310 6-{[4-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852154-97-3

6-{[4-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2777310
CAS No.: 852154-97-3
M. Wt: 443.88
InChI Key: RPGPHLZWFJJSRH-UHFFFAOYSA-N
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Description

6-{[4-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : The compound is related to a group of chemicals used for the synthesis of peptides, glycopeptides, and PNA. It serves as an amino-protecting group and is useful in the masked form of isocyanate and as a sulfurization reagent for trivalent phosphorus, showcasing its versatility in organic synthesis (Barany et al., 2005).

  • Formation of Pyrimidine Derivatives : The compound is part of chemical reactions forming novel pyrimidine derivatives. Such derivatives have applications in various fields, including medicinal chemistry and the development of antimicrobial agents (El-Agrody et al., 2001).

  • Process Development in Antifungal Agents : This compound plays a role in the synthesis of broad-spectrum antifungal agents, like voriconazole. The compound's structure aids in establishing the stereochemistry critical for the efficacy of such drugs (Butters et al., 2001).

Structural and Crystallography Studies

  • X-Ray Crystal Structure Determination : Studies involving the crystal structures of similar compounds help in understanding the molecular geometry and intermolecular interactions, which are crucial for designing effective drugs and materials (Wolska & Herold, 2000).

  • Antioxidant Properties : Research on related triazolyl-benzimidazole compounds, which share structural similarities, highlights the potential of these compounds in antioxidant applications. Their crystal structures provide insights into their efficacy and stability (Karayel et al., 2015).

Potential Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Derivatives of similar structures have been explored for their potential as anti-inflammatory and analgesic agents. This indicates a possible area of application for the compound in medicinal chemistry (Farag et al., 2012).

  • Urease Inhibition : Some derivatives have shown urease inhibitory activity, which is significant in the treatment of certain diseases and in agricultural applications. This suggests that related compounds, including the one , might possess similar biological activities (Rauf et al., 2010).

Mechanism of Action

Properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-13-4-6-16(7-5-13)27-17(9-15-10-18(28)24-19(29)23-15)25-26-20(27)30-11-12-2-1-3-14(22)8-12/h1-8,10H,9,11H2,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPHLZWFJJSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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